molecular formula C17H10F3N5 B8583177 4-Azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine CAS No. 651315-84-3

4-Azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B8583177
CAS No.: 651315-84-3
M. Wt: 341.29 g/mol
InChI Key: MXQZFQYXTOSXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H10F3N5 and its molecular weight is 341.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

651315-84-3

Molecular Formula

C17H10F3N5

Molecular Weight

341.29 g/mol

IUPAC Name

4-azido-5,6-diphenyl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H10F3N5/c18-17(19,20)16-22-14(12-9-5-2-6-10-12)13(15(23-16)24-25-21)11-7-3-1-4-8-11/h1-10H

InChI Key

MXQZFQYXTOSXCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2N=[N+]=[N-])C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-5,6-diphenyl-2-(trifluoromethyl)pyrimidine (0.5 g, 1.5 mmol) (synthesized according to the procedure described in example 1) was refluxed in ethanol (10 ml) containing sodium azide (0.1 g, 1.5 mmol) for 8 hours and allowed to cool to room temperature. The reaction mixture was poured onto ice-water mixture. The solid thus separated was extracted with ethyl acetate. The organic extract was washed with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the title compound (0.45 g, 88.3%, HPLC purity 98.5%), mp: 126-128° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
88.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.